molecular formula C20H18ClN3O2 B071103 4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride CAS No. 171258-73-4

4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride

Cat. No. B071103
CAS RN: 171258-73-4
M. Wt: 367.8 g/mol
InChI Key: RQNHYCIQTXNWLZ-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPA-714, and it belongs to the class of pyridinecarboxamide derivatives. DPA-714 has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and anxiolytic effects.

Mechanism of Action

The mechanism of action of DPA-714 is not fully understood, but it is believed to involve the modulation of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in several cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been shown to bind to TSPO and modulate its activity, leading to the anti-inflammatory and anxiolytic effects observed in various studies.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines and chemokines, modulating the activity of GABA receptors in the brain, and reducing the severity of neuroinflammation. DPA-714 has also been shown to have analgesic effects by reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, DPA-714 has some limitations, including its cost and the need for specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for the research on DPA-714, including investigating its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of DPA-714 and its effects on various cellular processes. Additionally, the development of new synthesis methods and analogs of DPA-714 may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, DPA-714 is a promising compound with several potential therapeutic applications. Its anti-inflammatory, analgesic, and anxiolytic effects make it an attractive candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DPA-714 and its effects on various cellular processes. The development of new synthesis methods and analogs of DPA-714 may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of DPA-714 involves the reaction between 4-cyanopyridine and diphenylmethylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction produces DPA-714 as a white crystalline powder with a molecular weight of 391.88 g/mol and a melting point of 216-218°C.

Scientific Research Applications

DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, cancer, and neurodegenerative disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. DPA-714 has also been shown to have anxiolytic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain.

properties

CAS RN

171258-73-4

Product Name

4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(benzhydrylcarbamoyl)pyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C20H17N3O2.ClH/c24-19(17-11-13-21-14-12-17)23-20(25)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14,18H,(H2,22,23,24,25);1H

InChI Key

RQNHYCIQTXNWLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=NC=C3.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=[NH+]C=C3.[Cl-]

Other CAS RN

171258-73-4

synonyms

4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydro chloride

Origin of Product

United States

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